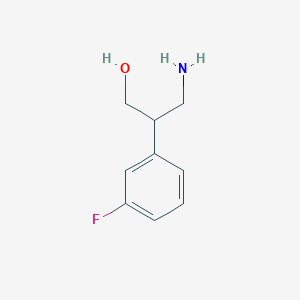![molecular formula C10H23NO B13272842 2-[(2-Methylpentan-3-yl)amino]butan-1-ol](/img/structure/B13272842.png)
2-[(2-Methylpentan-3-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpentan-3-yl)amino]butan-1-ol is an organic compound with the molecular formula C10H23NO. It is a secondary amine and alcohol, characterized by the presence of both an amino group and a hydroxyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpentan-3-yl)amino]butan-1-ol typically involves the reaction of 2-methylpentan-3-amine with butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or crystallization, are employed to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpentan-3-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated amine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-[(2-Methylpentan-3-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpentan-3-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylpentan-2-yl)amino]butan-1-ol
- 4-((2,3-Dimethylbutan-2-yl)amino)benzamide
- N-(4-(Benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
Uniqueness
2-[(2-Methylpentan-3-yl)amino]butan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a secondary amine and alcohol functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-(2-methylpentan-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-5-9(7-12)11-10(6-2)8(3)4/h8-12H,5-7H2,1-4H3 |
InChI Key |
ZXDHQRLMLHSZLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(CC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13272769.png)
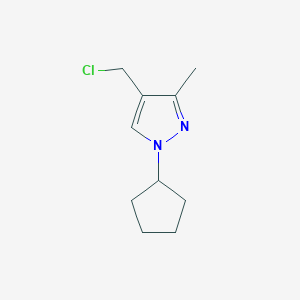
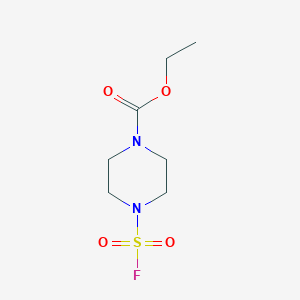
![1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13272777.png)

amine](/img/structure/B13272788.png)
![Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate](/img/structure/B13272791.png)
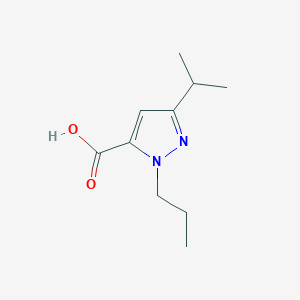
![1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13272801.png)
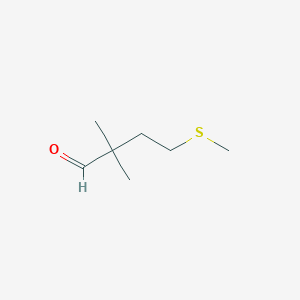
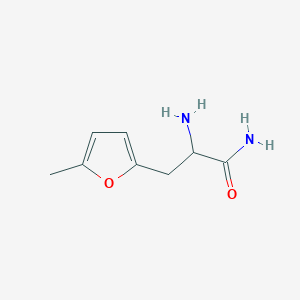
![1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13272830.png)

